1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 56617-44-8, C₁₂H₁₃NO₃) is a pyrrolidinone derivative featuring a 2-methylphenyl substituent at the 1-position and a carboxylic acid group at the 3-position of the five-membered lactam ring . Its structure combines aromatic lipophilicity (via the methyl group) with polar functional groups (carboxylic acid and lactam), making it a versatile scaffold for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-4-2-3-5-10(8)13-7-9(12(15)16)6-11(13)14/h2-5,9H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCVJEVNUIDHPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387778 | |
| Record name | 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56617-44-8 | |
| Record name | 1-(2-Methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56617-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the condensation of 2-methylbenzaldehyde with pyrrolidine-2,5-dione under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then hydrolyzed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) for halogenation or concentrated sulfuric acid (H2SO4) for nitration.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Antimicrobial Applications
Recent studies highlight the effectiveness of 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against multidrug-resistant pathogens. The compound exhibits structure-dependent antimicrobial activity against various Gram-positive bacteria and fungi.
Case Study: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were screened against strains such as Staphylococcus aureus and Candida auris. The results indicated significant antimicrobial properties, suggesting these compounds could be developed into novel therapeutic agents to combat resistant infections .
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Acinetobacter baumannii | Moderate |
| Klebsiella pneumoniae | High |
| Candida auris | Significant |
Antioxidant Properties
The antioxidant potential of this compound has been evaluated using various assays, including the DPPH radical scavenging method. Compounds derived from this structure have shown antioxidant activities comparable to or exceeding that of ascorbic acid.
Case Study: Antioxidant Activity
A study demonstrated that certain derivatives exhibited DPPH radical scavenging capabilities significantly higher than those of standard antioxidants. For instance, one derivative showed an antioxidant activity value of 1.5 times that of ascorbic acid, indicating considerable potential for therapeutic applications in oxidative stress-related conditions .
| Compound | DPPH Scavenging Activity (IC50) |
|---|---|
| Ascorbic Acid | 0.025 mM |
| This compound | 0.016 mM |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor, particularly for enzymes involved in steroid metabolism, such as 5α-reductase. This inhibition can have implications for treating conditions like benign prostatic hyperplasia and androgenetic alopecia.
Case Study: Enzyme Inhibition
Research has indicated that derivatives of this compound can effectively inhibit the activity of 5α-reductase, leading to a decrease in dihydrotestosterone levels, which are associated with hair loss and prostate enlargement. The IC50 values for some derivatives were found to be significantly lower than those of existing treatments .
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among analogs include substitutions on the phenyl ring and modifications to the pyrrolidinone core. These changes critically influence physicochemical properties and bioactivity:
Table 1: Structural and Functional Comparison of Selected Analogs
Physicochemical Properties
- Melting Points : Analogs with polar substituents (e.g., hydrazides) exhibit higher melting points (e.g., 193–194°C for carbohydrazide derivatives) compared to esters (145–146°C) . The target compound’s melting point is unreported but expected to align with its moderate polarity.
Biological Activity
1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring fused with a carboxylic acid and a 2-methylphenyl substituent, contributing to its unique reactivity and biological profile. Its molecular formula is , with a molecular weight of approximately 219.24 g/mol.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives against various Gram-positive pathogens. The compound demonstrates structure-dependent activity against multidrug-resistant strains, including:
- Staphylococcus aureus
- Klebsiella pneumoniae
- Acinetobacter baumannii
In vitro assays showed that derivatives exhibited significant antimicrobial effects, particularly against strains harboring resistance genes. For example, a study indicated that certain derivatives reduced the viability of resistant strains by inhibiting bacterial growth through mechanisms such as enzyme inhibition and disruption of cell membrane integrity .
2. Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, studies using the A549 human lung adenocarcinoma model demonstrated that certain derivatives exhibited potent cytotoxic effects:
| Compound | IC50 (µM) | Effect on A549 Cells |
|---|---|---|
| Compound A | 25 | 75% viability reduction |
| Compound B | 50 | 60% viability reduction |
| Compound C | 100 | 40% viability reduction |
These results indicate that the structural modifications significantly influence the cytotoxicity and selectivity towards cancer cells compared to non-cancerous cells . Additionally, compounds containing free amino groups showed enhanced anticancer activity while minimizing toxicity to healthy cells.
3. Anti-inflammatory Activity
The anti-inflammatory effects of this compound class have also been explored. Studies have indicated that derivatives can inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases. For instance, a series of compounds were evaluated for their ability to reduce inflammation markers in vitro, demonstrating promising results in lowering levels of interleukins and tumor necrosis factor-alpha (TNF-α) in treated cells .
The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific molecular targets, including enzymes and receptors:
- Enzyme Inhibition: Compounds may act as competitive inhibitors for enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation: The structural features allow for binding to various receptors, potentially modulating signaling pathways related to inflammation and tumor growth.
Further studies are necessary to elucidate these interactions fully and determine the binding affinities of these compounds with their respective targets .
Case Studies
- Antimicrobial Efficacy Study : A recent investigation assessed the efficacy of various derivatives against clinical isolates of resistant bacteria. The study utilized broth microdilution methods to evaluate minimum inhibitory concentrations (MICs), revealing that some derivatives had MIC values as low as 8 µg/mL against resistant strains .
- Cytotoxicity Assessment : An experiment involving the A549 cell line treated with different concentrations of the compound revealed dose-dependent cytotoxicity. The study compared the effects with standard chemotherapeutic agents like cisplatin, highlighting the potential of these derivatives as alternative therapeutic agents in oncology .
Q & A
Q. What are the key steps in synthesizing 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, and how can purity be optimized?
Methodological Answer:
- Synthesis Protocol : The compound is synthesized via condensation of 2-methylaniline with itaconic acid in refluxing aqueous solution, followed by crystallization and purification. The carboxyl group is esterified using methanol and sulfuric acid, then converted to carbohydrazide via hydrazine monohydrate in isopropanol .
- Purity Optimization :
- Alkaline-Acid Purification : Dissolve crude product in 5% NaOH, filter impurities, and acidify to pH 2 to precipitate the pure compound .
- Crystallization : Use ethanol or isopropanol for recrystallization to remove unreacted starting materials .
- Validation : Confirm purity via elemental analysis (C, H, N) and HPLC (≥95% purity threshold) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Identify protons on the pyrrolidinone ring (e.g., δ 2.5–3.5 ppm for methyl groups) and aromatic protons (δ 6.5–7.5 ppm for 2-methylphenyl substituents). Carboxylic acid protons appear as broad singlets (~δ 12 ppm) .
- FT-IR : Confirm lactam formation (C=O stretch at ~1680 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .
- Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ and rule out side products (e.g., m/z 249.1 for C₁₃H₁₃NO₃) .
Q. How can preliminary biological activity screening be designed for this compound?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
- Anticancer : Screen cytotoxicity via MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and solvent controls (DMSO ≤0.1%) .
Advanced Research Questions
Q. How can diastereoselectivity be achieved in derivatives of this compound?
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure amino acids (e.g., L-proline) to induce stereochemistry during condensation .
- Neutralization Reactions : Diastereohomogeneous glutamic acid hydrochlorides can yield (2R*,3R*)-configured esters with >90% diastereomeric excess (d.e.) .
- Validation : Analyze stereochemistry via X-ray crystallography or chiral HPLC .
Q. How do structural modifications (e.g., esterification, hydrazide formation) impact pharmacological activity?
Methodological Answer:
- Esterification : Methyl esters improve membrane permeability (logP increase by ~1.5) but may reduce solubility. Hydrazides enable Schiff base formation for targeted drug delivery .
- Case Study :
- Antioxidant Activity : Hydrazide derivatives show enhanced radical scavenging (DPPH assay) due to NH-NH₂ redox activity .
- Anticancer SAR : Arylidene hydrazones (e.g., compound 5 in ) exhibit improved apoptosis induction (caspase-3 activation) compared to parent carboxylic acid.
Q. How should contradictory data in biological assays be resolved?
Methodological Answer:
- Dose-Response Curves : Replicate assays across 3+ independent trials to distinguish outliers (e.g., IC₅₀ variability >20% suggests protocol inconsistency) .
- Mechanistic Studies : Use RNA-seq or proteomics to identify off-target effects (e.g., unintended kinase inhibition) .
- 3D Cell Models : Validate activity in spheroid cultures to account for tumor microenvironment factors (e.g., hypoxia) .
Q. What computational methods support the design of novel derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding to target proteins (e.g., COX-2 for anti-inflammatory activity) .
- ADMET Prediction : Employ SwissADME to optimize logP (ideal: 1–3), topological polar surface area (<140 Ų for oral bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
